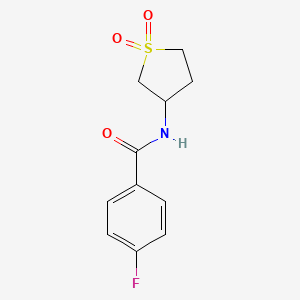
(2,5-Dichlorophényl) 5-méthoxy-2,4-diméthylbenzènesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “(2,5-Dichlorophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate”, related compounds have been synthesized through various methods . For instance, a new member of the 1,3,5-oxadiazine series—2- (2,4-dichlorophenyl)-6- (2-methoxybenzyl)-4- (trichloromethyl)-4H-1,3,5-oxadiazine was synthesized by eliminating hydrogen sulfide from 2,4-dichloro-N-(2,2,2-trichloro-1-(3-(2-methoxyphenyl)thioureido)ethyl)benzamide under the action of dicyclohexylcarbodiimide .Mécanisme D'action
The mechanism of action of (2,5-Dichlorophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in cells. For example, (2,5-Dichlorophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. (2,5-Dichlorophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate has also been shown to inhibit the activity of p38 MAPK, a signaling protein that regulates cellular stress responses.
Biochemical and Physiological Effects:
(2,5-Dichlorophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, (2,5-Dichlorophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate has been shown to possess anti-oxidant and anti-angiogenic properties. It has also been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2,5-Dichlorophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate in lab experiments is its ability to selectively target specific signaling pathways in cells. This allows researchers to study the effects of (2,5-Dichlorophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate on specific cellular processes without affecting other pathways. However, one limitation of (2,5-Dichlorophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for (2,5-Dichlorophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate research. One area of interest is the development of (2,5-Dichlorophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate-based drugs for the treatment of cancer and viral infections. Another area of interest is the study of (2,5-Dichlorophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the development of (2,5-Dichlorophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate analogs with improved pharmacological properties is an area of active research.
Méthodes De Synthèse
(2,5-Dichlorophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate can be synthesized through a multi-step process that involves the reaction of 2,5-dichlorophenol with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents such as dichloromethane and chloroform.
Applications De Recherche Scientifique
Recherche biologique
Les dérivés de l'indole, dont ce composé pourrait potentiellement faire partie, ont montré des activités biologiques diverses . Ils se sont avérés posséder des activités antivirales, anti-inflammatoires, anticancéreuses, anti-VIH, antioxydantes, antimicrobiennes, antituberculeuses, antidiabétiques, antimalariques et anticholinestérasiques .
Chimie de coordination
Le composé pourrait potentiellement être utilisé en chimie de coordination pour synthétiser des complexes avec des métaux . Ces complexes peuvent avoir diverses applications, y compris des applications biologiques .
Complexes médicamenteux
Il y a un potentiel pour que ce composé soit utilisé dans la création de complexes médicamenteux avec des sels métalliques . Ces complexes sont souvent plus efficaces et moins toxiques que les médicaments seuls .
Safety and Hazards
While the specific safety data sheet for “(2,5-Dichlorophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate” is not available, related compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may be harmful if swallowed and may cause an allergic skin reaction .
Propriétés
IUPAC Name |
(2,5-dichlorophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O4S/c1-9-6-10(2)15(8-13(9)20-3)22(18,19)21-14-7-11(16)4-5-12(14)17/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIQATOODRXXJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(N-ethylanilino)propyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2384483.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethoxybenzamide](/img/structure/B2384486.png)
![N-(2-methoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2384487.png)
![5-((3-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2384488.png)
![1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2384489.png)
![N'-(4-chlorobenzoyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetohydrazide](/img/structure/B2384490.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acrylamide](/img/structure/B2384491.png)

![Tert-butyl N-[(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methyl]carbamate](/img/structure/B2384493.png)
![N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide](/img/structure/B2384496.png)

![N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2384499.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2384505.png)